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Compound of Interest

Compound Name: QX-222 chloride

Cat. No.: B1662575

In-Depth Technical Guide: QX-222 Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine. As a
permanently charged molecule, it exhibits distinct pharmacological properties compared to its
tertiary amine parent compound. Primarily known as a potent blocker of voltage-gated sodium
channels (Nav), QX-222 serves as a valuable research tool for investigating the mechanisms of
local anesthesia, nociception, and the structure-function relationships of ion channels. Its
positive charge restricts its ability to cross cell membranes, making it a useful probe for
studying the intracellular and extracellular binding sites of sodium channel blockers. This
technical guide provides a comprehensive overview of the chemical properties, structure, and
biological activity of QX-222 chloride, including experimental protocols and mechanistic
insights.

Chemical Properties and Structure

QX-222 chloride, systematically named N-(2,6-dimethylphenyl)-N,N,N-trimethyl-2-
oxoethanaminium chloride, is a white to off-white solid. Its chemical structure is characterized
by a lidocaine core with a quaternized amine, rendering it permanently cationic.

Physicochemical Properties
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Property Value Reference
Molecular Formula C13H21CIN20 [1]
Molecular Weight 256.77 g/mol [1]
CAS Number 5369-00-6 [1]
Appearance White to off-white solid [1]

0=C(NC1=C(C)C=CC=C1C)C-
SMILES [1]
-INVALID-LINK--(C)C.[CI-]

Solubility Soluble in DMSO (125 mg/mL)  [1]

4°C, sealed storage, away
Storage ) [1]
from moisture

Structural Confirmation (Spectroscopic Data)

Note: Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for QX-222
chloride is not readily available in the public domain. The structural identity is primarily
confirmed through its synthesis from known precursors and its well-characterized biological
activity as a lidocaine derivative.

Synthesis

A detailed, peer-reviewed synthesis protocol for QX-222 chloride is not publicly available.
However, based on the synthesis of its precursors and related compounds, a likely synthetic
route involves a two-step process:

¢ Synthesis of the tertiary amine precursor: The synthesis of the precursor, N-(2,6-
dimethylphenyl)-2-(dimethylamino)acetamide, can be achieved by reacting 2-chloro-N-(2,6-
dimethylphenyl)acetamide with dimethylamine.

» Quaternization: The tertiary amine precursor is then quaternized using a methylating agent,
such as methyl iodide or dimethyl sulfate, to yield the final product, QX-222. The chloride salt
can be obtained through salt exchange.
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Mechanism of Action: Sodium Channel Blockade

QX-222 exerts its primary pharmacological effect by blocking voltage-gated sodium channels.
Due to its permanent positive charge, its mechanism of action is highly dependent on the route
of application and the state of the channel.

Site of Action

QX-222 binds to a receptor site located within the inner pore of the sodium channel. Unlike the
parent compound lidocaine, which can cross the cell membrane in its neutral form, QX-222 can
only access its binding site from the intracellular side of the membrane when the channel is in
an open conformation. This property makes it a useful tool for studying the pore structure and
gating mechanisms of sodium channels.

State-Dependent Blockade

The blocking action of QX-222 is state-dependent, meaning its affinity for the sodium channel is
influenced by the conformational state of the channel (resting, open, or inactivated). QX-222
exhibits a higher affinity for the open and inactivated states of the channel compared to the
resting state. This results in a "use-dependent” or "phasic" block, where the degree of inhibition
increases with repetitive stimulation (i.e., more frequent channel opening).

Signaling Pathway of Sodium Channel Blockade

The following diagram illustrates the proposed mechanism of QX-222 action on a voltage-gated
sodium channel from the intracellular side.
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Caption: Mechanism of intracellular blockade of a voltage-gated sodium channel by QX-222.

Experimental Protocols

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation
(SNL)

The Spinal Nerve Ligation (SNL) model is a widely used surgical model in rodents to induce
neuropathic pain, characterized by allodynia and hyperalgesia. QX-222 has been shown to be
effective in reversing thermal hypersensitivity in this model.

Methodology:

o Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. The animals are
housed under standard laboratory conditions with ad libitum access to food and water.

e Anesthesia: The rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane
or a ketamine/xylazine cocktail).

e Surgical Procedure:
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[e]

A dorsal midline incision is made to expose the vertebrae.

o

The L4 to L6 spinal nerves are exposed by removing the L6 transverse process.

[¢]

The L5 and L6 spinal nerves are carefully isolated from the surrounding tissue.

[¢]

The isolated L5 and L6 spinal nerves are tightly ligated with a silk suture.

[e]

The muscle layers are sutured, and the skin incision is closed with wound clips.

o Post-operative Care: Animals are monitored during recovery from anesthesia and provided
with appropriate post-operative analgesia for a limited period. They are housed individually to
prevent interference with the surgical site.

o Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (e.g.,
using von Frey filaments) and thermal hyperalgesia (e.g., using a plantar test device), are
assessed at baseline before surgery and at various time points after surgery.

o Drug Administration: QX-222 chloride is dissolved in a suitable vehicle (e.g., saline) and
administered, for example, via intravenous infusion.

Workflow Diagram:
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Caption: Experimental workflow for the Spinal Nerve Ligation (SNL) model of neuropathic pain.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Recording

Whole-cell patch-clamp electrophysiology is used to study the effects of QX-222 on sodium
currents in isolated cells.

Methodology:
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o Cell Preparation: A suitable cell line expressing the sodium channel of interest (e.g., HEK293
cells stably transfected with a specific Nav subtype) is cultured on glass coverslips.

e Recording Solutions:

o External Solution (in mM): e.g., 140 NacCl, 3 KCI, 1 MgClz, 1 CaClz, 10 HEPES, 10
Glucose (pH adjusted to 7.4 with NaOH).

o Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH
adjusted to 7.2 with CsOH). QX-222 chloride is added to the internal solution at the
desired concentration.

» Electrode Preparation: Borosilicate glass capillaries are pulled to a resistance of 2-5 MQ
when filled with the internal solution.

e Recording:

o

A coverslip with adherent cells is placed in a recording chamber on the stage of an
inverted microscope and continuously perfused with the external solution.

o A high-resistance seal (>1 GQ) is formed between the patch pipette and the cell
membrane.

o The cell membrane is ruptured to achieve the whole-cell configuration.

o Sodium currents are elicited by applying a series of voltage steps using a patch-clamp
amplifier.

o Data is acquired and analyzed using appropriate software.

Pharmacological and Pharmacokinetic Profile
Pharmacodynamics

The primary pharmacodynamic effect of QX-222 is the dose-dependent inhibition of voltage-
gated sodium channels. As a research tool, specific ICso values against different sodium
channel subtypes are crucial for interpreting experimental results.
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Note: A comprehensive panel of ICso values for QX-222 chloride against all Nav subtypes is
not readily available in the public literature.

Pharmacokinetics

Due to its permanent charge, QX-222 chloride has very limited lipid solubility and does not
readily cross biological membranes. This significantly influences its pharmacokinetic properties.

o Absorption: Poorly absorbed orally and does not significantly penetrate the blood-brain
barrier.

 Distribution: Primarily restricted to the extracellular space.

» Metabolism and Excretion: As a quaternary ammonium compound, it is not expected to
undergo significant metabolism and is likely excreted unchanged, primarily via the kidneys.

Note: Detailed pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) for
QX-222 chloride are not well-documented in publicly available literature.

Conclusion

QX-222 chloride is an indispensable tool for the study of voltage-gated sodium channels. Its
unique property as a membrane-impermeant, permanently charged blocker allows for the
detailed investigation of the intracellular binding site and the state-dependent nature of sodium
channel inhibition. While its clinical applications are limited by its pharmacokinetic profile, its
utility in preclinical research continues to provide valuable insights into the mechanisms of pain
and the development of novel analgesics. Further research to fully characterize its
spectroscopic properties and subtype selectivity would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [chemical properties and structure of QX-222 chloride].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662575#chemical-properties-and-structure-of-gx-
222-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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